1-Oxododecyl b-D-glucopyranoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-LHKMKVQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369136 | |
| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64395-92-2 | |
| Record name | β-D-Glucopyranose, 1-dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64395-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Glycosides and Alkyl Glucosides Within Carbohydrate Chemistry
Glycosides are a broad class of molecules where a sugar molecule is bound to a non-carbohydrate component, known as an aglycone, through a glycosidic bond. numberanalytics.comlibretexts.org These compounds are abundant in nature and play critical roles in various biological processes. numberanalytics.comlibretexts.org The formation of a glycoside occurs when a monosaccharide, a simple sugar, reacts with an alcohol in the presence of an acid catalyst, resulting in an acetal (B89532) derivative. libretexts.org This process is reversible through hydrolysis with aqueous acid. libretexts.orgchemistrysteps.com
Within the larger family of glycosides, alkyl glucosides are a specific subgroup where the aglycone is an alkyl group. These compounds, including 1-Oxododecyl β-D-glucopyranoside, possess both a hydrophilic (water-loving) sugar head and a hydrophobic (water-fearing) alkyl tail. This dual nature gives them surfactant properties, allowing them to reduce surface tension and emulsify substances. guidechem.com
The stereochemistry of the glycosidic bond is a key feature, leading to the existence of α- and β-anomers which differ in the spatial arrangement at the anomeric carbon. This structural difference can significantly influence the biological activity and physical properties of the glycoside. numberanalytics.com
Significance of 1 Oxododecyl β D Glucopyranoside As a Glucose Fatty Acid Conjugate
1-Oxododecyl β-D-glucopyranoside is a notable example of a glucose-fatty acid conjugate, where a glucose molecule is linked to a dodecanoyl (C12) fatty acid chain. This conjugation results in an amphiphilic molecule with a distinct hydrophilic glucose headgroup and a hydrophobic fatty acid tail. This structure is fundamental to its function as a surfactant and its utility in various research applications. guidechem.com
The compound has a molecular formula of C₁₈H₃₄O₇ and a molecular weight of 362.46 g/mol . biosynth.com It is a synthetic compound, often prepared with high purity (>98%) for research purposes. biosynth.comchemsynlab.com The synthesis can be achieved through various methods, including enzymatic reactions which offer high regio- and stereo-selectivity.
Table 1: Chemical and Physical Properties of 1-Oxododecyl β-D-glucopyranoside
| Property | Value |
| CAS Number | 64395-92-2 biosynth.com |
| Molecular Formula | C₁₈H₃₄O₇ biosynth.com |
| Molecular Weight | 362.46 g/mol biosynth.com |
| Alternate Names | 1-Dodecanoate-β-D-glucopyranose scbt.com |
| Melting Point (α-anomer) | 128–133°C guidechem.com |
| Appearance | White solid guidechem.com |
This table presents key chemical and physical properties of 1-Oxododecyl β-D-glucopyranoside.
Overview of Research Domains for 1 Oxododecyl β D Glucopyranoside
The unique properties of 1-Oxododecyl β-D-glucopyranoside make it a valuable tool in several areas of scientific research.
Biochemical Research
In biochemistry, it is widely used as a non-ionic detergent for solubilizing and stabilizing membrane proteins. medchemexpress.com Its ability to disrupt lipid bilayers while often preserving the native structure and function of proteins makes it essential for studying these complex molecules.
Chemical Synthesis
As a synthetic compound, 1-Oxododecyl β-D-glucopyranoside serves as an intermediate in the synthesis of more complex carbohydrates, such as oligosaccharides and polysaccharides. biosynth.comchemsynlab.com Researchers can also request custom modifications like fluorination or glycosylation for specific experimental needs. biosynth.comchemsynlab.com
Drug Delivery
The surfactant properties of 1-Oxododecyl β-D-glucopyranoside are being explored in the field of drug delivery. Its ability to enhance the solubility of hydrophobic drugs could improve their bioavailability.
Industrial Applications
Beyond the laboratory, the principles behind the surfactant properties of alkyl glucosides are applied in various industries. These compounds can be found in cleaning products, cosmetics, and food additives due to their emulsifying capabilities.
Synthetic Routes to 1-Oxododecyl β-D-glucopyranoside and its Analogs
The synthesis of 1-Oxododecyl β-D-glucopyranoside, an alkyl glucoside with significant industrial applications, involves sophisticated chemical and enzymatic strategies to form the crucial glycosidic bond with high stereoselectivity and yield. These methodologies are central to producing this and related glycosides for various uses.
Biological Activities and Mechanistic Investigations of 1 Oxododecyl β D Glucopyranoside
Applications in Membrane Protein Research
The study of membrane proteins, which are integral to cellular function, presents significant challenges due to their hydrophobic nature. The extraction and purification of these proteins from their native lipid bilayer environment often require the use of detergents. 1-Oxododecyl β-D-glucopyranoside and its related compounds, such as n-dodecyl-β-D-maltoside (DDM) and octyl-β-D-glucopyranoside (OG), are widely utilized for this purpose. wikipedia.orgmdpi.com These mild, non-ionic detergents are favored for their ability to solubilize membrane proteins without causing denaturation. wikipedia.org
Methodologies for Membrane Protein Extraction and Purification
The process of isolating membrane proteins typically involves several key steps. Initially, cells overexpressing the target protein are lysed using methods like sonication, freeze-thaw cycles, or mechanical disruption. nih.gov Following cell lysis, the membrane fraction is separated from soluble components by centrifugation. nih.gov
The membrane fraction is then solubilized in a buffer containing a detergent such as 1-Oxododecyl β-D-glucopyranoside. nih.gov The choice of detergent and its concentration are critical factors that are often optimized for each specific protein. nih.gov The extraction efficiency of detergents generally increases with higher concentrations and is correlated with their critical micelle concentration (CMC) values. huji.ac.il For instance, the CMC of Dodecyl β-D-glucopyranoside is 2.0 mM. medchemexpress.com
Once solubilized, the membrane proteins, often engineered with affinity tags like a polyhistidine-tag, can be purified using techniques such as affinity chromatography. nih.govvanderbilt.edu The protein is then further purified by size-exclusion chromatography to separate it from any remaining impurities. nih.gov
A newer, gentler method for reconstituting membrane proteins involves an "on-gradient" approach. In this technique, the detergent-solubilized membrane protein is mixed with an excess of peptidisc peptide and layered onto a detergent-free sucrose (B13894) gradient. During centrifugation, the proteins enter the gradient and are reconstituted into peptidiscs, while excess peptide and detergent remain in the initial solution. elifesciences.org
Preservation of Native Protein Conformation and Functionality
A primary goal in membrane protein research is to maintain the protein's native three-dimensional structure and biological activity after extraction from the cell membrane. Mild detergents like alkyl glucosides are crucial in this regard as they can solubilize membrane proteins without denaturing them. wikipedia.org
The selection of the detergent is critical, as different membrane proteins may require detergents with specific properties for optimal stability. huji.ac.il For example, while some proteins are stable in the presence of harsher detergents like lauryldimethylamine-N-oxide (LDAO), which can lead to well-diffracting crystals, milder detergents are generally preferred to preserve functionality. mdpi.com
Innovative approaches, such as the use of calixarene-based detergents, have been developed to better mimic the rigid lipid bilayer environment. These detergents form micelles that can stabilize the extracted membrane protein by creating a network of favorable hydrophobic interactions and salt bridges, thus helping to maintain the protein's native conformation. caymanchem.com
Reconstitution of Membrane Proteins within Controlled Environments
After purification, it is often necessary to reconstitute the membrane protein into a more native-like environment for functional and structural studies. nih.gov This is commonly achieved by incorporating the purified protein into artificial lipid bilayers, such as liposomes or nanodiscs. nih.govelifesciences.org
One method for reconstitution into lipid bicelles involves hydrating a lipid film, sonicating it to form vesicles, and then adding a detergent like octyl-β-D-glucopyranoside (β-OG) to form a lipid-detergent mixture. nih.gov The purified membrane protein is then added to this mixture. The detergent is subsequently removed, often by dialysis or with the use of BioBeads, leading to the spontaneous formation of bicelles with the incorporated protein. nih.gov
Nanodiscs, which are small patches of lipid bilayer encircled by a membrane scaffold protein (MSP), provide another platform for studying membrane proteins in a controlled lipid environment. nih.gov The reconstitution process involves mixing the purified membrane protein, lipids, and MSP, followed by the removal of the detergent. nih.gov Peptidiscs, a detergent-free alternative, have also been shown to be effective in providing a membrane-like environment suitable for structural studies like cryo-electron microscopy. elifesciences.org
Broader Biological Interactions and Cellular Effects
Beyond its utility in membrane protein research, 1-Oxododecyl β-D-glucopyranoside and related alkyl glucosides exhibit a range of interactions with biological systems.
Permeabilization of Cell Membranes in Research Protocols
Detergents like n-octyl-β-D-glucopyranoside are used to permeabilize cell membranes in various research applications, such as flow cytometry for the detection of intracellular antigens. nih.gov In this technique, cells are first fixed with paraformaldehyde to stabilize the cell membrane and preserve intracellular structures. nih.gov Subsequent treatment with the detergent creates pores in the membrane, allowing antibodies to enter the cell and bind to their target antigens. nih.gov This method is advantageous as it does not typically alter the expression of cell surface antigens, enabling simultaneous analysis of both intracellular and surface markers. nih.gov
Studies on erythrocytes have shown that n-octyl-β-D-glucopyranoside has a biphasic effect on membrane stability. openbiologyjournal.com At low concentrations, it can protect red blood cells from hypotonic lysis, while at higher concentrations, it leads to hemolysis. openbiologyjournal.com
Interaction Mechanisms with Cellular Components
The fundamental mechanism of action for 1-Oxododecyl β-D-glucopyranoside and other surfactants involves their ability to disrupt the lipid bilayer of cell membranes. wikipedia.org This disruption is a key step in the extraction of membrane proteins. wikipedia.org
Atomic force microscopy studies on supported lipid bilayers have provided insights into the interaction with octyl glucoside (OG). Below its critical micelle concentration (CMC), OG does not solubilize the bilayer but can disorganize the molecular packing of lipids. nih.gov However, at concentrations above the CMC, OG can cause the complete desorption of the bilayer. nih.gov
Furthermore, dodecyl β-D-glucopyranoside has been shown to interact with soluble proteins like bovine serum albumin (BSA), quenching its intrinsic fluorescence. medchemexpress.com This indicates that these detergents can interact with both membrane-bound and soluble cellular components.
Spectrum of Bioactivities of Glucopyranoside Derivatives
Glucopyranoside derivatives, a broad class of compounds derived from glucose, have garnered significant attention in biochemical and medical research for their diverse biological activities. Investigations into these molecules have revealed their potential as antimicrobial, anti-inflammatory, anticancer, antioxidant, and immunomodulatory agents, as well as their ability to modulate enzyme activity. nih.gov The structural versatility of glucopyranoside derivatives, allowing for various substitutions on the glucose core, contributes to their wide range of biological functions.
Antimicrobial Properties
Derivatives of glucopyranosides have demonstrated notable antimicrobial efficacy against a range of pathogenic bacteria and fungi. The antimicrobial power of these compounds can be significantly enhanced by attaching specific chemical groups, such as electron-rich heteroaromatic nuclei and aliphatic chains, to the glucopyranoside structure. nih.gov
For instance, a study on methyl α-D-glucopyranoside (MGP) derivatives showed that these compounds exhibited considerable antibacterial and antifungal activities. nih.gov The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.75 µg/mL to 1.50 µg/mL, while the minimum bactericidal concentrations (MBCs) were between 8.00 µg/mL and 16.00 µg/mL. nih.gov Similarly, derivatives of 1,3,4-oxadiazole (B1194373), another class of heterocyclic compounds sometimes linked to sugar moieties, have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these derivatives have demonstrated activity stronger than reference drugs like ciprofloxacin (B1669076) and amoxicillin. nih.gov
The mechanism of action for some of these antimicrobial derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. nih.gov Furthermore, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have displayed significant antifungal activity, in some cases proving to be 8 to 16 times more effective than fluconazole (B54011) against species like Aspergillus niger and Candida albicans. nih.gov
| Derivative Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Methyl α-D-glucopyranoside (MGP) derivatives | Bacteria and Fungi | Showed MIC values from 0.75 to 1.50 µg/mL and MBC values from 8.00 to 16.00 µg/mL. | nih.gov |
| 1,3,4-Oxadiazole derivatives | Gram-positive and Gram-negative bacteria (including MRSA), Mycobacterium | Exhibited stronger activity than some conventional antibiotics; mechanism may involve DNA gyrase inhibition. | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | Demonstrated 8 to 16 times greater activity than fluconazole. | nih.gov |
Anti-inflammatory Effects
Glucopyranoside derivatives and related compounds have been investigated for their anti-inflammatory properties. The anti-inflammatory activity often stems from their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. researchgate.netnih.gov
For example, derivatives of glycyrrhetinic acid, a triterpenoid (B12794562) saponin (B1150181) that can exist as a glycoside (glycyrrhizin), have been clinically used as anti-inflammatory agents. researchgate.net These compounds are thought to exert their effects by impacting inflammatory cascades. researchgate.net Similarly, research on decursin (B1670152) derivatives has shown they can inhibit the secretion of pro-inflammatory factors like iNOS, nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), IL-6, and TNF-α by modulating the NF-κB pathway. nih.gov
Other studies have focused on 1,3,4-oxadiazole derivatives, which are noted for their aromatic and planar structure that may allow them to bind to cyclooxygenase (COX) enzymes, key players in inflammation. nih.gov Certain derivatives in this class have shown significant anti-inflammatory potential, with some compounds reducing carrageenan-induced paw edema in animal models by up to 79.83%. nih.gov The anti-inflammatory effects of some derivatives are also linked to the upregulation of Heme Oxygenase-1 (HO-1), which has a protective role against inflammation. nih.gov
| Derivative Class | Mechanism of Action/Key Findings | Reference |
|---|---|---|
| Glycyrrhetinic acid derivatives | Clinically used as anti-inflammatory agents. | researchgate.net |
| Decursin derivatives | Inhibit pro-inflammatory factors (iNOS, NO, PGE2, IL-6, TNF-α) by modulating the NF-κB pathway. | nih.gov |
| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | Showed up to 74.16% inhibition in heat-induced albumin denaturation assays and 79.83% reduction in edema in vivo. | nih.gov |
Anticancer and Antiproliferative Activity
A significant body of research has been dedicated to the anticancer and antiproliferative activities of glucopyranoside derivatives and similar compounds. These molecules have shown the ability to inhibit the growth of various cancer cell lines through diverse mechanisms. nih.govnih.gov
Phloroglucinol, which can be found as a glucoside, and its derivatives have demonstrated anticancer activities, including the inhibition of tumor angiogenesis. nih.gov Other marine-derived phenolic compounds and their glycoside derivatives have exhibited antiproliferative effects against a range of human cancer cell lines, such as HeLa, HCT116, and Bel7402. nih.gov For example, Isorhamnetin-3-O-β-ᴅ-glucoside inhibits matrix metalloproteinases (MMP-2 and MMP-9) in HT1080 cells, which are involved in cancer cell invasion and metastasis. nih.gov
Derivatives of 1,3,4-oxadiazole have also emerged as a promising class of anticancer agents. nih.gov These compounds have shown remarkable antiproliferative activity against various cancer cells, including gastric, breast, and lung cancer cell lines. nih.gov Their mechanisms of action can include the inhibition of histone deacetylases (HDACs) and telomerase, both of which are crucial for cancer cell survival and proliferation. nih.gov
| Derivative/Class | Cancer Cell Line(s) | Reported Activity | Reference |
|---|---|---|---|
| Phloroglucinol and derivatives | Various | Inhibition of tumor angiogenesis. | nih.gov |
| Isorhamnetin-3-O-β-ᴅ-glucoside | HT1080 | Inhibition of MMP-2 and MMP-9. | nih.gov |
| Quercetin-3-O-β-ᴅ-glucoside | HCT116 | Antiproliferative activity with an IC50 of 24.3 µM. | nih.gov |
| 1,3,4-Oxadiazole derivatives | SGC-7901 (gastric), U937, HCT-116, MDA-MB-231 (breast), A549 (lung) | Significant antiproliferative activity, HDAC inhibition. | nih.gov |
Antioxidant Investigations
Many glucopyranoside derivatives have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. These compounds can act as antioxidants through different mechanisms, including radical scavenging and reducing power. nih.gov
Studies on extracts from Arbutus unedo, containing compounds like ellagic acid 4-O-β-D-glucopyranoside and kaempferol (B1673270) 3-O-glucoside, have demonstrated potent antioxidant activity. nih.gov These extracts showed significant radical scavenging effects in DPPH and ABTS assays, with some extracts exhibiting very low IC50 values, indicating high antioxidant potential. nih.gov
Derivatives of 1,3,4-oxadiazole have also been synthesized and tested for their antioxidant capabilities. In vitro tests of certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown good antioxidant results. Similarly, other research has highlighted the antioxidant potential of decursin derivatives, which is linked to the activation of the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress. nih.gov The antioxidant activity of these diverse derivatives underscores their potential therapeutic applications. mdpi.com
Enzyme Modulation and Inhibition Studies (e.g., Glycogen (B147801) Phosphorylase Inhibition)
Glucopyranoside derivatives and their analogues are well-known for their ability to modulate and inhibit various enzymes, which is a cornerstone of their therapeutic potential. nih.govnih.gov
A significant area of research is the inhibition of glycoside hydrolases (glycosidases). For example, N-butyl 1-deoxy-D-gluco-homonojirimycin and its L-ido-isomer, which are derivatives of deoxynojirimycin (an analogue of glucose), were found to be selective β-glucosidase inhibitors. nih.gov Such inhibitors have potential applications in managing diseases where carbohydrate metabolism is dysregulated.
Another important target is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), an essential enzyme in the nonmevalonate pathway of isoprene (B109036) biosynthesis found in many pathogens but not in humans. nih.gov Inhibitors of Dxr, often based on the structure of natural products like fosmidomycin, are being explored as novel antimicrobial agents. nih.gov The ability of these derivatives to selectively inhibit enzymes highlights their importance in drug design and development.
Immunomodulatory Research
Research into the immunomodulatory effects of glucopyranoside derivatives has revealed their potential to influence the activity of the immune system. nih.govnih.gov These compounds can act as either immunosuppressants or immunostimulants, depending on their structure and the biological context.
For instance, a derivative of the antifungal agent Amphotericin B, N-(1-deoxy-D-fructos-lyl) amphotericin B, was found to be a potent polyclonal B cell activator, inducing B lymphocytes to proliferate and differentiate. nih.gov It also showed mitogenic activity on T lymphocytes, suggesting its potential to enhance immune responses in certain situations. nih.gov
In contrast, other derivatives have shown immunosuppressive effects. Bibenzyl-dihydrophenanthrene derivatives isolated from Calanthe cardioglossa were found to reduce the levels of the pro-inflammatory cytokine TNF-α in activated monocytes. nih.gov One compound, calancardin B, significantly reduced TNF-α levels in monocytes from multiple sclerosis patients, indicating a potential therapeutic role in autoimmune and inflammatory diseases. nih.gov These findings demonstrate the diverse ways in which glucopyranoside-related structures can modulate immune function.
Advanced Applications in Biomedical Materials Science and Therapeutics
Drug Delivery System Development and Formulation
The application of 1-Oxododecyl-β-D-glucopyranoside in drug delivery is primarily centered on its ability to modulate the solubility and distribution of therapeutic agents, thereby enhancing their efficacy.
Utilization as a Surfactant and Emulsifier in Pharmaceutical Formulations
1-Oxododecyl-β-D-glucopyranoside is utilized as a non-ionic surfactant and emulsifier in various pharmaceutical formulations. Its amphiphilic structure allows it to reduce the surface tension between different phases, such as oil and water, to create stable emulsions. This property is crucial for the formulation of poorly water-soluble drugs, enabling their dispersion in aqueous environments for therapeutic delivery. As a synthetic compound, it can be produced with high purity (often >98%), which is a critical requirement for pharmaceutical excipients. biosynth.com
Integration into Advanced Drug Delivery Platforms (e.g., Liposomes, Nanocrystals)
While the inherent properties of alkyl glycosides like 1-Oxododecyl-β-D-glucopyranoside make them plausible candidates for integration into advanced drug delivery platforms, specific research detailing its incorporation into liposomes and nanocrystals is limited in the available literature. Liposomes, which are phospholipid vesicles, and nanocrystals, which are crystalline forms of a drug with nanoscale dimensions, are sophisticated systems for drug delivery. nih.govnih.gov The use of surfactants is common in the preparation and stabilization of these platforms. For instance, in liposomal formulations, surfactants can be used during the manufacturing process, and in nanocrystal suspensions, they prevent aggregation. nih.govnih.gov Given its surfactant nature, 1-Oxododecyl-β-D-glucopyranoside could theoretically be employed in such systems, but specific studies demonstrating this application are not prominently documented.
Strategies for Improving Bioavailability and Therapeutic Outcomes
A primary strategy for improving the therapeutic outcome of poorly soluble drugs is to enhance their oral bioavailability. Surfactants like 1-Oxododecyl-β-D-glucopyranoside can play a significant role in this by increasing the drug's solubility in the gastrointestinal fluids and potentially enhancing its permeation across the intestinal membrane. Cyclodextrins, another class of excipients, are also widely used to improve drug solubility and stability. nih.gov The use of such excipients is a key formulation strategy to overcome the challenges associated with hydrophobic drug molecules and improve their clinical efficacy. nih.gov
Role in Biomedical Materials Science
The application of 1-Oxododecyl-β-D-glucopyranoside in biomedical materials science is an area of growing interest, particularly in the creation of functional biomaterials for tissue regeneration.
Development of Functional Biomaterials for Regenerative Medicine
The development of functional biomaterials is a cornerstone of regenerative medicine, aiming to create scaffolds that can support and promote tissue repair and regeneration. nih.govnih.gov Natural polymers like cellulose (B213188) and its derivatives are often explored for creating such scaffolds due to their biocompatibility and biodegradability. nih.gov While 1-Oxododecyl-β-D-glucopyranoside is a synthetic molecule, its carbohydrate component (glucose) suggests a degree of biocompatibility. The functionalization of biomaterials with molecules that can influence cellular behavior is a key area of research. nih.gov Although direct studies on the use of 1-Oxododecyl-β-D-glucopyranoside in the development of functional biomaterials for regenerative medicine are not extensively reported, the broader class of alkyl glycosides is recognized for its potential in creating biocompatible materials. Further research is needed to fully explore the potential of 1-Oxododecyl-β-D-glucopyranoside in this advanced application.
Scaffolding Applications in Tissue Engineering
The development of three-dimensional scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering, aiming to support cell attachment, proliferation, and differentiation. nih.govnih.gov While traditionally fabricated from materials like synthetic polymers and natural hydrogels, the integration of specialized molecules to enhance scaffold functionality is an area of active research. nih.gov
1-Oxododecyl-β-D-glucopyranoside, a non-ionic surfactant derived from renewable resources like corn sugar and coconut oil, possesses properties that suggest its potential as a component in scaffold fabrication. atamanchemicals.comchemicalbook.compuracy.com Its amphiphilic nature, with a hydrophilic glucose head and a hydrophobic dodecyl tail, allows it to influence the surface properties of materials. atamanchemicals.com In the context of tissue engineering scaffolds, this could be leveraged to:
Enhance Hydrophilicity: Incorporating 1-Oxododecyl-β-D-glucopyranoside could increase the hydrophilicity of hydrophobic polymer scaffolds, potentially improving cell attachment and nutrient diffusion.
Control Pore Structure: As a surfactant, it could be used during scaffold fabrication processes like emulsion templating or particulate leaching to help control pore size and interconnectivity, which are critical for tissue ingrowth and vascularization. nih.gov
Incorporate Bioactive Molecules: Its emulsifying properties could aid in the uniform distribution of hydrophobic growth factors or other bioactive molecules within the scaffold matrix.
While direct research on using 1-Oxododecyl-β-D-glucopyranoside as a primary structural component of tissue engineering scaffolds is not extensively documented, its characteristics as a biocompatible surfactant present possibilities for its use as an additive to refine and enhance the properties of existing scaffold materials.
Surface Modification of Materials for Biocompatibility
The biocompatibility of a material is largely determined by its surface characteristics and the subsequent interactions with biological systems. Surface modification is a critical strategy to improve the performance of biomedical materials, and 1-Oxododecyl-β-D-glucopyranoside offers significant potential in this area. Its non-ionic nature and established mildness make it an attractive candidate for rendering surfaces more compatible with biological tissues. atamanchemicals.comspecialchem.com
A key application is the modification of drug delivery vehicles, such as liposomes. Research has shown that incorporating alkyl glycosides into liposomes can significantly alter their in vivo behavior. nih.gov In a study using Ehrlich solid tumor-bearing mice, liposomes modified with n-dodecyl glucoside (a synonym for 1-Oxododecyl-β-D-glucopyranoside) demonstrated altered tissue distribution. nih.gov
| Organ/Tissue | Unmodified Liposomes (Control) | DG-Modified Liposomes | Observed Effect |
|---|---|---|---|
| Liver | High Uptake | Decreased Uptake | Reduced clearance by the mononuclear phagocyte system. |
| Spleen | High Uptake | Decreased Uptake | Avoidance of filtration and uptake in the spleen. |
| Blood | Lower Concentration | Increased Concentration | Enhanced circulation time. |
| Tumor | Baseline Accumulation | Increased Accumulation | Improved passive targeting to tumor tissue. |
The study indicated that liposomes modified with n-dodecyl glucoside had a lower affinity for liver cells compared to unmodified liposomes. nih.gov This surface modification effectively creates a more "stealth" particle, reducing clearance by the liver and spleen and thereby increasing its circulation time and accumulation in other tissues, including tumors. nih.gov This demonstrates the utility of 1-Oxododecyl-β-D-glucopyranoside in modifying material surfaces to achieve desirable biological interactions and improve biocompatibility for systemic applications.
Novel Therapeutic Strategies in Challenging Disease States
The unique properties of 1-Oxododecyl-β-D-glucopyranoside are being explored in novel therapeutic strategies, particularly in drug delivery for challenging diseases. Its role as a surfactant and its biological interactions open pathways for enhancing treatment efficacy.
Alkylglycoside surfactants have been proposed as excipients to enhance the mucosal absorption of therapeutic macromolecules. nih.gov This is particularly relevant for the delivery of peptides and proteins, which are often poorly absorbed. The mechanism is thought to involve the temporary and reversible disruption of epithelial cell junctions, allowing large molecules to pass through.
Furthermore, the ability to modify liposomal surfaces for targeted delivery, as discussed previously, represents a significant therapeutic strategy. By incorporating 1-Oxododecyl-β-D-glucopyranoside, drug-loaded liposomes can be engineered to have a longer half-life in the bloodstream and to accumulate more effectively in pathological tissues like tumors. nih.gov This enhanced passive targeting can increase the concentration of a therapeutic agent at the site of action, potentially improving efficacy while minimizing systemic side effects.
However, it is important to note that the concentrations of alkylglycosides used to achieve enhanced absorption can also induce significant toxicity to epithelial cells, likely through membrane-damaging effects. nih.gov This highlights a critical challenge that needs to be addressed through further research to optimize the therapeutic window for such applications. nih.gov
The development of C-alkyl glycosides, which are more resistant to enzymatic hydrolysis in the body, is another promising therapeutic avenue. nus.edu.sg These robust molecules are being investigated for the design of sugar-based pharmaceuticals and peptidomimetics, which could lead to more stable and effective drugs for various disease states. nus.edu.sg
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Oxododecyl-β-D-glucopyranoside |
| n-Dodecyl glucoside |
| Lauryl glucoside |
| Dodecyl β-D-glucopyranoside |
| Alkyl glycosides |
| Dodecylmaltoside |
| Tridecylmaltoside |
| Tetradecylmaltoside |
| n-Dodecyl sucrose (B13894) |
| Hyaluronic acid |
| Sodium carboxymethylcellulose |
| Collagen |
| Chondroitin sulfate |
| Cefiderocol |
| Meropenem |
| Vaborbactam |
| Glucose |
Analytical and Computational Research Approaches
Spectroscopic Characterization Methodologies for Glycosides
Spectroscopy is a cornerstone in the structural analysis of glycosidic compounds, offering non-destructive and highly detailed molecular insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural determination of oligosaccharides and glycosides. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify individual sugar residues, determine their anomeric configuration (α or β), map interglycosidic linkages, and establish the sequence of monosaccharide units. nih.govslideshare.net
For 1-Oxododecyl-β-D-glucopyranoside, ¹H NMR would identify protons on the glucose ring and the dodecyl chain. The coupling constant of the anomeric proton (H-1 of the glucose unit) is particularly diagnostic for its configuration. 2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton connectivities within the glucose and alkyl moieties, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms. This allows for the unambiguous assignment of all ¹H and ¹³C signals. slu.se Although specific spectral data for 1-Oxododecyl-β-D-glucopyranoside is not widely published, the expected chemical shifts can be inferred from analyses of similar structures like D-glucose and other alkyl glycosides. slu.se
Table 1: Representative NMR Signals for Glycoside Structural Components This table presents typical chemical shift ranges for the core components of an alkyl glycoside structure based on general knowledge and data from related compounds.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Anomeric Proton (H-1) | ~4.5 - 5.5 | Determines α/β configuration of the glycosidic bond. |
| ¹H | Sugar Ring Protons | ~3.2 - 4.5 | Confirms the identity and conformation of the sugar. |
| ¹H | Alkyl Chain Protons | ~0.8 - 2.5 | Confirms the structure and length of the fatty acid chain. |
| ¹³C | Anomeric Carbon (C-1) | ~95 - 110 | Confirms the anomeric configuration. |
| ¹³C | Sugar Ring Carbons | ~60 - 85 | Provides a fingerprint for the carbohydrate moiety. |
| ¹³C | Carbonyl Carbon (C=O) | ~170 - 175 | Confirms the presence of the ester linkage. |
| ¹³C | Alkyl Chain Carbons | ~14 - 40 | Confirms the structure of the lipid tail. |
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and confirm the identity of compounds like 1-Oxododecyl-β-D-glucopyranoside. researchgate.net Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing alkyl glycosides. researchgate.netnih.gov In positive-ion mode, these compounds are often detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.netanalis.com.my Tandem MS (MS/MS) experiments provide structural information through controlled fragmentation of a selected parent ion, which can reveal the sequence of the sugar unit and the structure of the lipid chain. analis.com.my
In the broader field of metabolomics, which profiles low-weight molecules in biological systems, MS-based platforms are crucial for identifying novel biomarkers and understanding metabolic pathways. nih.gov The integration of MS data with genetic information can generate new hypotheses about biochemical activities. nih.govnih.gov
Table 2: Expected Mass Spectrometry Data for 1-Oxododecyl-β-D-glucopyranoside (C₁₈H₃₄O₇, Molecular Weight: 362.46 g/mol ) biosynth.comscbt.com
| Ion | m/z (mass-to-charge ratio) | Method | Significance |
|---|---|---|---|
| [M+Na]⁺ | 385.45 | ESI, MALDI | Confirms the molecular weight of the parent compound. |
| [M+H]⁺ | 363.47 | ESI | Protonated parent molecule, confirms molecular weight. |
| Fragment Ion | 163.06 | MS/MS | Corresponds to the loss of the dodecanoyl group, leaving the glucose moiety. |
| Fragment Ion | 185.15 | MS/MS | Corresponds to the dodecanoyl (lauroyl) cation. |
Fourier Transform Infrared (FTIR) spectroscopy provides a biochemical fingerprint of a molecule by measuring the absorption of infrared light by its chemical bonds. creative-biolabs.com This technique is valuable for identifying the functional groups present in a compound and gaining insight into its structure. rockymountainlabs.comcreative-proteomics.com For 1-Oxododecyl-β-D-glucopyranoside, FTIR analysis would confirm the presence of key functional groups. A broad absorption band around 3300-3500 cm⁻¹ indicates the O-H stretching of the hydroxyl groups on the glucose ring. researchgate.net Sharp absorption bands in the 2800-3000 cm⁻¹ region are characteristic of C-H stretching in the dodecyl alkyl chain. researchgate.net The presence of the ester linkage is confirmed by a strong C=O stretching vibration around 1735-1750 cm⁻¹, while C-O-C vibrations from the glycosidic bond and sugar ring appear in the 1000-1200 cm⁻¹ region. researchgate.netscirp.org
Table 3: Characteristic FTIR Absorption Bands for 1-Oxododecyl-β-D-glucopyranoside
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3390 | O-H Stretching (Broad) | Hydroxyl Groups (-OH) |
| ~2946, 2881 | C-H Stretching (Sharp) | Alkyl Chain (-CH₂, -CH₃) |
| ~1740 | C=O Stretching | Ester Carbonyl |
| ~1155 | C-O-C Stretching | Ether Linkage (Glycosidic) |
| ~1042 | C-O Stretching | Primary/Secondary Alcohols |
Source: Data derived from analyses of similar glycoside and alkyl ester structures. researchgate.netresearchgate.net
Chromatographic Separation and Purity Assessment Techniques
Chromatography is indispensable for separating the components of a mixture and assessing the purity of a specific compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, characterization, and quantitative analysis of alkyl glycosides. nih.gov Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC, often using a C18 column with a methanol-water or acetonitrile-water gradient, is effective for separating alkyl glycosides based on the length of their alkyl chains. researchgate.netnih.gov Normal-phase HPLC can be used to separate α- and β-anomers. nih.gov
For quantitative analysis, HPLC is frequently coupled with mass spectrometry (HPLC-MS/MS). This combination allows for highly sensitive and specific quantification, as demonstrated in the analysis of a glucoside precursor to oak lactone, where a stable isotope-labeled internal standard was used to achieve accurate measurements. nih.gov This approach is suitable for determining the concentration of 1-Oxododecyl-β-D-glucopyranoside in various matrices. moca.net.ua
Table 4: Example HPLC Methods for Alkyl Glycoside Analysis
| HPLC Mode | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Reversed-Phase | C18 | Gradient of Methanol/Water | Evaporative Light Scattering Detector (ELSD), MS | Separation by alkyl chain length. researchgate.net |
| Normal-Phase | Silica | Isooctane/Ethyl Acetate/2-Propanol | ELSD | Separation of α- and β-anomers. nih.gov |
| LC-MS/MS | C18 | Acetonitrile/Water with formic acid | Tandem Mass Spectrometry | Quantitative analysis. nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for separating compounds and assessing the purity of fractions. nih.gov For alkyl glycosides, TLC can be used to monitor reaction progress or to guide fractionation during purification.
When combined with a biological assay, the technique is known as TLC-bioautography. mdpi.com This method is exceptionally useful for the target-directed isolation of bioactive molecules from complex mixtures like plant extracts. nih.gov After chromatographic separation on the TLC plate, the plate is treated with a biological system, such as a microbial culture or an enzyme solution. nih.gov Active compounds are visualized as zones where a biological or chemical reaction is altered. For example, to screen for β-glucosidase inhibitors, a plate can be sprayed with the enzyme followed by a substrate that produces a colored product. nih.gov Areas containing inhibitors will appear as clear or white spots against a colored background, allowing for the direct identification and subsequent isolation of the active fraction. nih.govnih.gov This approach is highly effective for screening natural product extracts for compounds that interact with specific biological targets. mdpi.com
Advanced Microscopy for Supramolecular Structures
Advanced microscopy techniques are indispensable for visualizing the supramolecular assemblies formed by amphiphilic molecules like 1-oxododecyl-β-D-glucopyranoside. These methods provide high-resolution insights into the morphology and dynamics of structures such as micelles and their interaction with biological membranes.
Atomic Force Microscopy (AFM) in Studying Membrane Solubilization
AFM imaging can reveal the step-by-step process of membrane solubilization. For instance, studies on other detergents show that at low concentrations, surfactant molecules can insert into the lipid membrane, causing changes in membrane fluidity and thickness. ucl.ac.uk As the concentration increases towards the critical micelle concentration (CMC), the formation of mixed micelles (lipid-detergent) can be observed, leading to the eventual disintegration of the membrane. ucl.ac.uk High-speed AFM has been particularly insightful in capturing the dynamic nature of these interactions, showing, for example, how amyloid peptides can disrupt model membranes, a process that is dependent on the lipid composition of the membrane. rsc.org
The technique involves scanning a sharp tip mounted on a flexible cantilever across the sample surface. ucl.ac.uk The interactions between the tip and the sample are recorded to create a topographical image. ucl.ac.uk This method does not require labeling of the molecules and can be performed in a physiological buffer, thus preserving the native properties of the biological membranes and the interacting surfactants. nih.gov For example, AFM has been used to visualize the effect of the antimicrobial peptide alamethicin (B1591596) on supported lipid bilayers, revealing the formation of pores in the membrane. ucl.ac.uk
Furthermore, AFM can be used in force spectroscopy mode to probe the mechanical properties of membranes and the forces of interaction between the surfactant and the membrane. nih.gov By attaching a single surfactant molecule or a lipid molecule to the AFM tip, one could potentially measure the forces required to pull it out of a membrane, providing quantitative data on the energetics of these interactions.
Computational Chemistry and Bioinformatics in Glucopyranoside Research
Computational chemistry and bioinformatics have become essential tools in the study of glucopyranosides, offering molecular-level insights that complement experimental findings. These methods allow for the prediction of properties, the simulation of complex processes, and the rational design of new molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For alkyl glycosides like 1-oxododecyl-β-D-glucopyranoside, QSAR can be employed to predict their efficacy in various applications, such as their potential as drug delivery vectors or their inhibitory effects on enzymes.
A QSAR study on alkylglycoside-type renal targeting vectors revealed specific structural requirements for their binding to kidney membrane fractions. nih.gov These findings highlight how modifications to the alkyl chain and the sugar moiety can influence biological activity. nih.gov The study demonstrated that the nature of the hydrophobic group (alkyl chain length and branching) and the type of glycosidic bond are crucial for renal targeting. nih.gov
Table 1: Structural Requirements for Alkylglycoside Renal Targeting Vectors based on QSAR Findings nih.gov
| Structural Feature | Finding |
|---|---|
| Sugar Moiety | D-glucose, D-mannose, or 2-deoxy-D-glucose are preferred. An equatorial hydroxyl group at the C4 position is essential. |
| Alkyl Moiety | The length, branching, and electronic environment of the alkyl chain are important. Aromatic structures can substitute the alkyl portion. |
| Glycosidic Bond | The preferred glycosidic bonding atom follows the order: S > NH > O. |
These principles can be applied to develop QSAR models for 1-oxododecyl-β-D-glucopyranoside to predict its activity in various biological systems by correlating its structural descriptors (e.g., hydrophobicity, molecular weight, and electronic properties) with observed biological effects.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 1-oxododecyl-β-D-glucopyranoside, docking simulations can be used to understand how it interacts with protein targets, such as enzymes or membrane receptors.
For example, a study on 27-O-β-D-glucopyranosyl viscosalactone B utilized molecular docking to investigate its interaction with the active site of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a potential drug target. researchgate.net The simulation revealed the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net
While specific docking studies for 1-oxododecyl-β-D-glucopyranoside were not found in the reviewed literature, this methodology could be applied to explore its potential interactions with various proteins. For instance, it could be docked into the active site of enzymes it is expected to inhibit or into the transmembrane domains of proteins to understand how it might modulate their function. The results of such simulations, typically presented as a docking score and a visual representation of the binding pose, can guide the design of more potent and specific analogues.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov For 1-oxododecyl-β-D-glucopyranoside, MD simulations are invaluable for studying the formation and stability of its micelles, as well as its interactions with lipid membranes and proteins. nih.govnih.gov
Simulations of the closely related dodecyl-β-D-maltoside (DDM) have provided significant insights into the properties of detergent micelles. nih.govpwvas.orgacs.org These studies have shown that the shape and size of the micelles are influenced by the anomeric form of the sugar and the force field parameters used in the simulation. nih.govacs.org For instance, β-anomer DDM micelles were found to have a more pronounced ellipsoidal shape compared to the α-anomer micelles. nih.govacs.org
MD simulations can also be used to study the process of micelle formation around membrane proteins, providing an atomic-level picture of how detergents can stabilize these proteins in a non-native environment. nih.gov
Table 2: Key Parameters from MD Simulations of Dodecyl-Containing Micelles
| System | Aggregation Number | Radius of Gyration (Å) | Shape | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | 60 | 16.2 ± 0.12 | Stable, near-spherical | acs.org |
| α-anomer Dodecyl-β-maltoside | Not specified | 20.2 | Less ellipsoidal | nih.govacs.org |
These simulations can reveal details about the hydration of the micelle, the conformation of the surfactant molecules within the aggregate, and the dynamics of water molecules at the micelle-water interface. nih.govacs.org
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaps.org For 1-oxododecyl-β-D-glucopyranoside, DFT calculations can provide fundamental insights into its electronic properties, which govern its reactivity and intermolecular interactions.
DFT can be used to determine optimized geometries, ground-state electronic properties, and transition energies. nih.gov Key parameters that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. nih.gov The HOMO-LUMO gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov
While specific DFT studies on 1-oxododecyl-β-D-glucopyranoside were not identified in the reviewed literature, the application of DFT to organic molecules is well-established. nih.govarxiv.orgresearchgate.net For instance, in a study of organic dendrimers, DFT was used to show how three-dimensional conjugated architectures can lower the HOMO-LUMO energy gap, which is a desirable characteristic for organic semiconductor materials. nih.gov Similarly, DFT could be used to analyze the charge distribution on the glucose headgroup and the dodecyl tail of 1-oxododecyl-β-D-glucopyranoside, providing a basis for understanding its hydrophilic and hydrophobic interactions.
Future Directions and Emerging Research Avenues for 1 Oxododecyl β D Glucopyranoside
Development of Novel Analogues and Derivatization Strategies
The structural backbone of 1-Oxododecyl β-D-glucopyranoside offers a versatile platform for chemical modification to generate novel analogues with enhanced or entirely new functionalities. Derivatization strategies are being explored to modulate the compound's biological activity, physicochemical properties, and therapeutic efficacy.
A primary focus is the modification of the glycosidic linkage and the aglycone moiety. The synthesis of related aryl C-glycosides is of great interest due to their enhanced stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. mdpi.com This stability can lead to improved oral bioavailability and more efficient interaction with biological targets like DNA and RNA synthases. mdpi.com
Researchers are actively developing various synthetic strategies to create a diverse library of analogues. These methods include:
N-alkylation and N,N-dialkylation: A series of N-alkyl and N,N-dialkyl derivatives of related glycosaminosides have been synthesized through reductive alkylation of the amine group. mdpi.com
N-acylation: The synthesis of N-aminoacyl and N-hydroxyacyl derivatives has been achieved using solution-phase peptide synthesis methods. mdpi.com
Glycosyl Donor Modification: The creation of differently N-protected glycosyl bromides as donors allows for varied coupling with aglycones like diosgenin, leading to a range of final products after deprotection. mdpi.com
These synthetic approaches enable the systematic exploration of structure-activity relationships, which is crucial for optimizing the therapeutic profile of these glycosides.
| Derivatization Strategy | Synthetic Method | Potential Advantage | Example Compound Class |
| N-alkylation | Reductive alkylation with an aldehyde and subsequent reduction. mdpi.com | Modified polarity and binding interactions. | N-alkyl diosgenyl β-D-glycosaminosides. mdpi.com |
| N-acylation | Solution-phase peptide synthesis using protected amino acids. mdpi.com | Introduction of peptide-like features for specific targeting. | N-aminoacyl diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside. mdpi.com |
| C-Glycosylation | Cycloaddition reactions or other methods to form a stable C-C bond. mdpi.com | Increased resistance to enzymatic hydrolysis. mdpi.com | Aryl C-glycosides. mdpi.com |
| O-Glycosylation Extension | Enzymatic synthesis using transglycosylases. nih.gov | Formation of disaccharides and oligosaccharides with new properties. nih.gov | O-beta-d-glucopyranosyl-(1-->6)-d-galactose. nih.gov |
This table illustrates various strategies being employed to synthesize novel analogues of glycosides.
Exploration of Undiscovered Biological Activities and Therapeutic Niches
While 1-Oxododecyl β-D-glucopyranoside and its relatives are known for their surfactant properties, there is a vast, underexplored landscape of potential biological activities and therapeutic applications. medchemexpress.com The unique combination of a sugar moiety and a lipid tail suggests a wide range of possible interactions with biological systems.
Current research points towards several promising areas:
Enzyme Inhibition: Glycosidase inhibitors are being investigated as treatments for diabetes, obesity, and lysosomal storage diseases. nih.gov Novel fluorine-incorporated 1,3,4-oxadiazole (B1194373) derivatives have shown potential as α-amylase and α-glucosidase inhibitors. psu.edu Furthermore, some N-glycosides, such as N-(β-d-glucopyranosyl) amides and ureas, are being studied as inhibitors of glycogen (B147801) phosphorylase for type 2 diabetes. nih.gov
Antimicrobial and Antiviral Activity: Synthetic steroid and triterpenoid (B12794562) glycosides have demonstrated both antifungal and antiviral properties. nih.gov Specifically, aryl β-thioglycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine have been found to stimulate antibacterial resistance. researchgate.net There is also emerging interest in the potential of glycoside derivatives as antiviral agents, including for the therapy of COVID-19. nih.govnih.gov
Agricultural Applications: Alkyl polyglycosides are recognized for their excellent wetting and penetrating properties, making them valuable as adjuvants in agricultural formulations. brillachem.com They can act as pesticide emulsifiers, dispersants, and synergists for herbicides. nanotrun.com Their low ecotoxicity profile makes them an environmentally friendly option. brillachem.com
The exploration of these and other potential therapeutic niches will require extensive screening and mechanistic studies to fully understand the biological potential of this class of compounds.
Advancements in Green Chemistry and Sustainable Synthetic Processes
The principles of green chemistry are becoming increasingly important in the chemical industry, and the synthesis of alkyl glycosides is no exception. purkh.com The production of 1-Oxododecyl β-D-glucopyranoside and related compounds from renewable resources like glucose and fatty alcohols is an excellent example of a sustainable process. nih.gov
Key advancements in green synthetic processes include:
Use of Renewable Feedstocks: The primary raw materials, carbohydrates and fatty alcohols, are derived from natural and renewable sources, reducing reliance on fossil fuels. acs.orgmarketresearchintellect.com
Biocatalysis: The use of enzymes as catalysts in glycoside synthesis offers high stereospecificity and avoids the need for toxic catalysts and hazardous solvents. lu.se To improve economic viability, research is focused on enzyme immobilization and the use of membrane-intensified reactors for enzyme reuse. acs.orgresearchgate.netacs.org
Heterogeneous Catalysts: To replace acidic homogeneous catalysts like sulfuric acid, researchers are developing stable and recyclable solid acid catalysts. acs.org For instance, Aquivion PFSA, a solid superacid, has shown high efficiency and can be recycled multiple times without significant loss of activity. acs.org
Green Solvents: The use of environmentally friendly solvents can enhance the interaction between the sugar and fatty alcohol, potentially leading to high yields without a catalyst. acs.orgacs.org
Process Intensification: Innovations in reactor technologies and downstream processing, such as less energy-intensive extraction methods, are being investigated to improve efficiency and reduce the environmental footprint of the manufacturing process. marketresearchintellect.comresearchgate.net
These green chemistry approaches are not only environmentally beneficial but also contribute to making the production of alkyl glycosides more economically competitive. purkh.comresearchgate.net
| Green Chemistry Approach | Description | Benefit |
| Renewable Feedstocks | Utilization of plant-based sugars and fatty alcohols. marketresearchintellect.com | Reduced dependence on fossil fuels and lower carbon footprint. purkh.com |
| Biocatalysis | Employing enzymes for synthesis. lu.se | High selectivity, mild reaction conditions, and reduced toxic waste. lu.se |
| Heterogeneous Catalysis | Using recyclable solid acid catalysts like Aquivion PFSA. acs.org | Easier separation from products and potential for continuous processes. acs.org |
| Process Intensification | Optimizing reactor design and downstream processing. researchgate.net | Increased yield, reduced energy consumption, and minimized waste. marketresearchintellect.com |
This table summarizes key green chemistry advancements in the synthesis of alkyl glycosides.
Integration of Artificial Intelligence and Machine Learning in Glycoside Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and glycoside research is no exception. aurigeneservices.commdpi.com These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. nih.govnih.gov
Key applications of AI and ML in glycoside design include:
Predictive Modeling: AI algorithms can be trained to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel glycoside analogues. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Deep learning models can generate entirely new molecular structures that are tailored to specific therapeutic targets and desired property profiles. mdpi.com
Virtual Screening: AI can be used to screen large virtual libraries of compounds to identify potential hits, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov
Target Identification and Validation: AI can analyze complex biological data to identify novel protein targets for which new glycoside-based drugs could be developed. nih.gov It can also predict the 3D structure of target proteins, aiding in structure-based drug design. nih.gov
While challenges such as data availability and quality remain, the continued development of AI and ML algorithms promises to make the design and discovery of new glycosides more efficient and targeted. aurigeneservices.commdpi.com
| AI/ML Application | Function | Impact on Glycoside Research |
| Predictive Modeling | Predicts biological activity, ADMET properties. mdpi.comnih.gov | Prioritizes synthesis of promising candidates, reduces failures. |
| De Novo Drug Design | Generates novel molecular structures with desired features. mdpi.com | Creates innovative glycoside scaffolds beyond existing chemical space. |
| Virtual Screening | Screens large compound databases for potential hits. nih.gov | Accelerates the initial stages of drug discovery. |
| Target Identification | Identifies and validates new biological targets. nih.gov | Expands the therapeutic possibilities for glycoside-based drugs. |
This table highlights the transformative potential of AI and machine learning in the field of glycoside discovery.
Promoting Multidisciplinary Collaborations for Translational Research and Clinical Impact
The journey of a compound like 1-Oxododecyl β-D-glucopyranoside from a laboratory curiosity to a clinically impactful therapeutic is a complex process that necessitates collaboration across multiple scientific disciplines. To realize the full potential of this and other glycosides, fostering a multidisciplinary research environment is essential.
Effective translational research requires the integration of expertise from various fields:
Medicinal and Synthetic Chemistry: Chemists are crucial for designing and synthesizing novel analogues and developing efficient, sustainable production methods. mdpi.compatsnap.com
Biology and Pharmacology: Biologists and pharmacologists are needed to conduct in-depth studies on the biological activities of these compounds, elucidate their mechanisms of action, and evaluate their efficacy in relevant disease models. nih.govresearchgate.net
Computational Science: Experts in AI, machine learning, and computational modeling are vital for accelerating the drug discovery process, from hit identification to lead optimization. mdpi.comresearchgate.net
Formulation Science: Pharmaceutical scientists play a key role in developing appropriate formulations to ensure the stability and effective delivery of glycoside-based drugs. japsonline.com
By breaking down silos and encouraging seamless collaboration between these disciplines, researchers can create a synergistic environment that accelerates the pace of discovery and facilitates the translation of basic scientific findings into tangible clinical applications. This integrated approach is paramount for navigating the challenges of drug development and ultimately improving human health.
Q & A
Q. What are the established synthetic routes for 1-Oxododecyl β-D-glucopyranoside, and what are their efficiency metrics?
The compound is synthesized via glycosylation reactions, such as the Koenigs-Knorr method, which uses activated sugar donors (e.g., brominated sugars or trichloroacetimidates) and fatty alcohol acceptors. Efficiency depends on reaction conditions (temperature, catalyst, solvent) and protecting group strategies. For example, gram-scale synthesis with >98% purity is achievable using optimized trichloroacetimidate chemistry, as demonstrated in industrial settings . Enzymatic synthesis using glycosyltransferases or lipases offers stereoselectivity advantages but may require longer reaction times and specialized enzyme engineering .
Q. How is 1-Oxododecyl β-D-glucopyranoside characterized for purity and structural confirmation?
Standard protocols include:
- HPLC with UV/RI detection to quantify impurities (<1% total impurities) and confirm ≥98% assay .
- IR spectroscopy to verify glycosidic bond formation (C-O-C stretching at ~1,070 cm⁻¹) and fatty acyl group presence (C=O stretch at ~1,740 cm⁻¹) .
- NMR (¹H/¹³C) to resolve stereochemistry, particularly the β-configuration of the glucopyranoside and the dodecyl chain orientation .
Q. What solubility challenges are associated with 1-Oxododecyl β-D-glucopyranoside, and how can they be mitigated?
The compound is highly hydrophobic due to its dodecyl chain, leading to poor solubility in polar solvents (e.g., water) but better solubility in DMSO or ethanol. For biological assays, micelle formation via sonication in aqueous buffers (e.g., PBS with 0.1% Tween-20) is recommended. Alternatively, co-solvents like cyclodextrins can enhance solubility without disrupting biological activity .
Advanced Research Questions
Q. How can synthesis be optimized for high yield and scalability while minimizing side products?
- Protecting group strategy : Use temporary silyl ethers or acetyl groups to block hydroxyls during glycosylation, reducing undesired acyl migration .
- Catalyst optimization : Silver triflate or BF₃·Et₂O improves glycosylation efficiency by stabilizing oxocarbenium intermediates.
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) removes unreacted dodecanol and byproducts. Scalable methods (e.g., continuous-flow reactors) reduce batch variability .
Q. What role does 1-Oxododecyl β-D-glucopyranoside play in drug delivery systems?
As a nonionic surfactant, it stabilizes nanoparticles (e.g., liposomes, polymeric NPs) by reducing interfacial tension. Its branched alkyl chain enhances micelle stability compared to linear analogs (e.g., octyl glucoside), as shown in drug encapsulation studies with >80% loading efficiency . Critical micelle concentration (CMC) and aggregation number should be determined via fluorescence quenching or dynamic light scattering .
Q. How can researchers address interference from biological matrices when quantifying 1-Oxododecyl β-D-glucopyranoside in cellular assays?
- Sample pretreatment : Solid-phase extraction (C18 columns) removes proteins and lipids.
- Chromatographic separation : UPLC-MS/MS with a C8 column and MRM transitions (e.g., m/z 435 → 163 for the glucoside fragment) minimizes matrix effects .
- Internal standards : Deuterated analogs (e.g., d₇-dodecyl chain) correct for ionization variability .
Q. What computational tools are suitable for modeling the surfactant behavior of 1-Oxododecyl β-D-glucopyranoside?
Molecular dynamics (MD) simulations using force fields (e.g., GROMOS) predict micelle formation dynamics and interactions with lipid bilayers. Parameters for the glucopyranoside headgroup and dodecyl chain are derived from experimental data (e.g., CMC, surface tension). Density functional theory (DFT) optimizes the transition state geometry for glycosylation reactions .
Q. How do structural analogs (e.g., ethylhexyl or decyl glucosides) compare in terms of surfactant properties?
- Chain length : Longer chains (e.g., dodecyl) lower CMC but increase aggregation number.
- Branching : Ethylhexyl derivatives improve emulsion stability due to steric hindrance, whereas linear chains (e.g., decyl) enhance membrane permeability .
- Quantitative structure-property relationship (QSPR) : LogP values correlate with hydrophobicity, guiding solvent selection for specific applications .
Methodological Notes
- Contradictions in data : While reports solubility in water, this applies only to short-chain analogs (e.g., octyl glucoside). For dodecyl derivatives, solubility requires co-solvents .
- Advanced purification : Preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column resolves stereoisomers missed by standard methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
